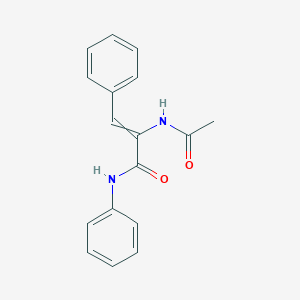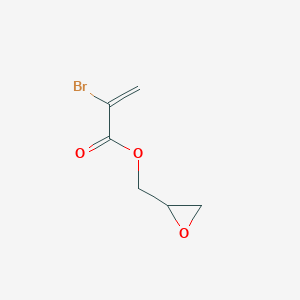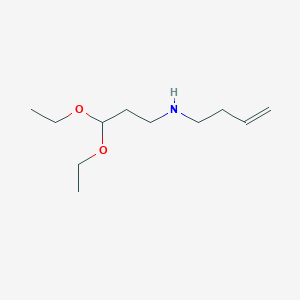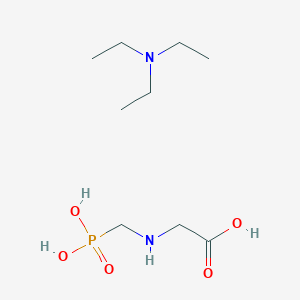
N-(Phosphonomethyl)glycine--N,N-diethylethanamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is a compound that is commonly known as glyphosate. It is a broad-spectrum systemic herbicide and crop desiccant. Glyphosate is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the reaction of glycine with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions and involves the formation of a phosphonomethyl group on the glycine molecule. The reaction can be summarized as follows: [ \text{Glycine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{N-(Phosphonomethyl)glycine} ]
Industrial Production Methods
Industrial production of glyphosate involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The production process is designed to be efficient and cost-effective, allowing for the large-scale manufacture of glyphosate for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) undergoes several types of chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Glyphosate can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Aminomethylphosphonic acid (AMPA)
Reduction: Reduced derivatives of glyphosate
Substitution: Various substituted phosphonomethyl derivatives
Aplicaciones Científicas De Investigación
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on plant physiology and biochemistry.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Widely used as a herbicide in agriculture to control weeds and improve crop yields.
Mecanismo De Acción
The mechanism of action of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSP, glyphosate disrupts the production of essential amino acids, leading to the death of the plant. The molecular target of glyphosate is the EPSP enzyme, and the pathway involved is the shikimate pathway .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethylphosphonic acid (AMPA): A major degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Iminodi(methylphosphonic acid): A related compound with similar chemical structure.
Uniqueness
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is unique due to its specific mode of action as an EPSP inhibitor. This makes it highly effective as a herbicide, particularly in agricultural settings where it is used to control a wide range of weeds without affecting the crops .
Propiedades
Número CAS |
55024-47-0 |
|---|---|
Fórmula molecular |
C9H23N2O5P |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C6H15N.C3H8NO5P/c1-4-7(5-2)6-3;5-3(6)1-4-2-10(7,8)9/h4-6H2,1-3H3;4H,1-2H2,(H,5,6)(H2,7,8,9) |
Clave InChI |
WGQXGEHRJAEFPO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C(C(=O)O)NCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



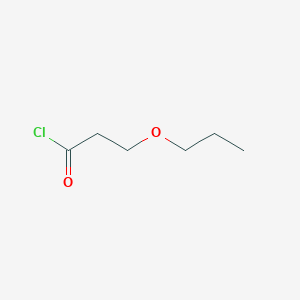
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)

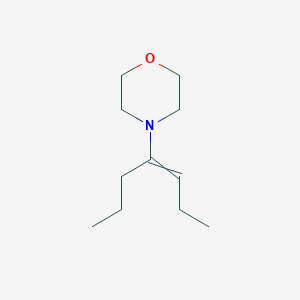

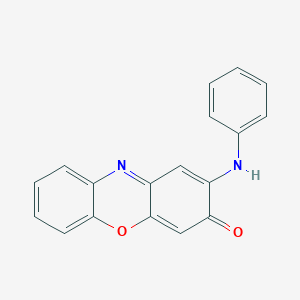
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

